3,3',5,5'-Tetramethoxybiphenyl
Overview
Description
3,3’,5,5’-Tetramethoxybiphenyl is a chemical compound . It has been studied for its potential antitumor activity against A549 adenocarcinoma cells .
Synthesis Analysis
The synthesis of 3,3’,5,5’-Tetramethoxybiphenyl can be achieved through controlled oxidative coupling in laccase-catalyzed reactions . The products formed are dependent upon the enzyme source, as well as, upon the reactions conditions applied .Scientific Research Applications
Synthesis and Chemical Properties
3,3',5,5'-Tetramethoxybiphenyl has been a subject of interest in various chemical synthesis studies. For instance, it has been used in the synthesis of dibenzotellurophene and its analogues, demonstrating its utility in forming novel chemical compounds with potential applications in various fields, including materials science and pharmaceuticals (Engman, 1984). Additionally, studies on substituted and bridged biphenyls, including tetramethoxybiphenyls, have explored their spectroscopic properties, providing insights into their potential applications in analytical chemistry (Forbes & Gray, 1968).
Application in Biodiesel
A significant application of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol, a derivative of 3,3',5,5'-Tetramethoxybiphenyl, is in enhancing the oxidative stability of soybean biodiesel. This compound has been shown to act as an effective antioxidant, offering a more sustainable alternative to commonly used antioxidants for biodiesel conservation (Schirmann et al., 2019).
Material Science and Engineering
In material science, the synthesis and characterization of derivatives of 3,3',5,5'-Tetramethoxybiphenyl have been explored. For instance, the synthesis of 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl and its structural characterization through infrared spectroscopy and NMR provide a foundation for its potential applications in advanced materials and engineering (Zhang Peng-yun, 2011).
Antioxidant Studies
Studies on the toxicity of tetrabromobiphenyl, a compound related to 3,3',5,5'-Tetramethoxybiphenyl, have highlighted its potential as an antioxidant. These studies, while focusing on tetrabromobiphenyl, provide indirect insights into the chemical behavior of related compounds like 3,3',5,5'-Tetramethoxybiphenyl (Robertson et al., 1983).
Mechanism of Action
Safety and Hazards
The safety data sheet for similar compounds suggests that adequate ventilation is necessary when handling the compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
Relevant Papers Several papers have been published on 3,3’,5,5’-Tetramethoxybiphenyl and related compounds. One paper discusses its potential antitumor activity , while another paper discusses its synthesis . Another paper discusses the biological evaluation of a similar compound .
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXAWNABJYBRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562829 | |
Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108840-33-1 | |
Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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